molecular formula C7H9ClN2O4S2 B1202309 Disulfamide CAS No. 671-88-5

Disulfamide

Cat. No. B1202309
CAS RN: 671-88-5
M. Wt: 284.7 g/mol
InChI Key: RCFKEIREOSXLET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Disulfamide derivatives involves various chemical strategies, including Sulfur(vi)-Fluoride Exchange (SuFEx) click chemistry for the preparation of unsymmetrical sulfamides and polysulfamides, showcasing their utility in non-covalent dynamic networks and materials science due to their hydrogen-bond donor and acceptor properties (Kulow et al., 2020). The synthesis of N-Aminosulfamide peptide mimics also illustrates the versatility of Disulfamide compounds in creating peptidomimetics through the alkylation of aza-sulfurylglycinyl peptides (Turcotte et al., 2012).

Molecular Structure Analysis

The molecular structure of Disulfamide derivatives has been explored through various analytical techniques. For example, the study of the structure of besulpamide and related compounds using X-ray crystallography and NMR spectroscopy provided insights into the molecular conformations and tautomerism of Disulfamide derivatives (Frigola, 1989).

Chemical Reactions and Properties

Disulfamide compounds participate in a range of chemical reactions, with their reactivity being significantly influenced by their structure and environment. For instance, the kinetics and mechanisms of thiol-disulfide exchange reactions vary widely among Disulfamide derivatives, affecting their stability and reactivity in biological and synthetic contexts (Nagy, 2013).

Physical Properties Analysis

The physical properties of Disulfamide compounds, such as thermal stability and glass transition temperatures, can be tailored through synthetic modifications. Polysulfamides derived from SuFEx click chemistry exhibit high thermal stability and tunable glass transition temperatures, demonstrating the potential of Disulfamide derivatives in materials science applications (Kulow et al., 2020).

Chemical Properties Analysis

The chemical properties of Disulfamide derivatives, including their role as hydrogen-bond donors and acceptors, significantly contribute to their application in various fields, such as medicinal chemistry and anion-binding catalysis. The synthesis and properties of Disulfamide compounds, such as disulfides and polysulfamides, highlight their versatile chemical nature and potential for innovative applications (Kulow et al., 2020).

Scientific Research Applications

  • Biological Materials Analysis : Disulfamide has been shown to be useful for determining sulfhydryl groups in biological materials (Ellman, 1959).

  • Medicinal Chemistry and Catalysis : N,N′-disubstituted sulfamides, a class to which disulfamide belongs, have been used in medicinal chemistry and anion-binding catalysis. However, their utilization remains marginal due to a lack of general synthetic methods to access unsymmetrical sulfamides (Kulow et al., 2020).

  • Asymmetric Catalysis : Disulfonimides, closely related to disulfamide, have emerged as powerful catalysts, particularly in Lewis acid organocatalysis (Gemmeren et al., 2014).

  • Nucleic Acids Research : Disulfide conjugation, a key component in disulfamide chemistry, plays a crucial role in structural studies of DNA and RNA, and their interactions with other macromolecules (Stasinska et al., 2019).

  • Alcohol Dependence Treatment : Disulfiram has been used in clinical trials to determine its efficacy as a treatment for cocaine dependence and alcoholism. It has shown varied effectiveness, particularly when its intake is supervised (McCance-Katz et al., 1998), (Skinner et al., 2014).

  • Genotoxicity Studies : Disulfiram has been investigated for its genotoxic potential, particularly its ability to induce sister-chromatid exchanges in mouse bone marrow and spermatogonial cells (Madrigal-Bujaidar et al., 1999).

  • Cancer Therapy Research : Disulfiram's metabolites have demonstrated potential as cancer therapy agents, especially when combined with other drugs such as auranofin. They have been shown to induce oxidative stress in cancer cells, leading to apoptosis (Brüning & Kast, 2014).

properties

IUPAC Name

4-chloro-6-methylbenzene-1,3-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O4S2/c1-4-2-5(8)7(16(10,13)14)3-6(4)15(9,11)12/h2-3H,1H3,(H2,9,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFKEIREOSXLET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90217408
Record name Disulfamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disulfamide

CAS RN

671-88-5
Record name 4-Chloro-6-methyl-1,3-benzenedisulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=671-88-5
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Record name Disulfamide [INN:BAN]
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Record name Disulfamide
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Record name Disulfamide
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Record name Disulfamide
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Record name DISULFAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
XC Shi, XT Xu, WG Duan, FQ Min… - Chemistry and Industry of …, 2014 - cabdirect.org
Maleated rosin acyl chloride was prepared via acyl chlorination using maleated rosin as starting material. It was followed by the N-acylation reaction of maleated rosin acyl chloride with …
Number of citations: 0 www.cabdirect.org
ME Aronzon, BL Moldaver - Pharmaceutical Chemistry Journal, 1971 - Springer
Despite broad use in medicinal practice, butadione has a series of significant disadvantages, as a result of which the search of low-toxicity analogs having high antiphlogistic activity is …
Number of citations: 3 idp.springer.com
RJ Cremlyn, RM Ellam, S Farouk - Phosphorus, Sulfur, and Silicon …, 2000 - Taylor & Francis
… disulfamide derivatives of the crisscross adduct 8a. However, in our hands, treatment of compound 8a with diethylamine did not afford the expected disulfamide… (8a) into a disulfamide is …
Number of citations: 6 www.tandfonline.com
B Barnych, N Vasylieva, T Joseph… - … A European Journal, 2017 - Wiley Online Library
… The only product that was obtained in only 5.2 % yield was the disulfamide 2 h structurally related to 2 e, but missing -CH 2 OCH 2 - bridge. Its structure was confirmed by spectroscopic …
CT Supuran, CW Conroy, TH Maren - European journal of medicinal …, 1996 - Elsevier
… The pathway towards the discovery of the benzo- thiazides was continued with two other molecules: disulfamide (4-chloro-6-methyl- 1,3-benzenedisulfon- amide) 7, an orally active …
Number of citations: 80 www.sciencedirect.com
VI Nifontov, VS Mokrushin, ZN Pushkareva… - Chemistry of …, 1971 - Springer
… On the basis of this, one can conclude that nucleophilic attack of ammonia at the sulfamoyl group with subsequent elimination of disulfamide occurs during the reaction of I with ammonia…
Number of citations: 2 link.springer.com
A Casini, JY Winum, JL Montero, A Scozzafava… - Bioorganic & medicinal …, 2003 - Elsevier
… (R and R’ moieties) have been used in compounds 1–26 (aliphatic, aromatic, substituted-aromatic, etc) with both mono- and N,N-disubstituted compounds, together with a disulfamide …
Number of citations: 108 www.sciencedirect.com
A Okamoto, K Toyoshima, I Mita - Bulletin of the Chemical Society of …, 1983 - journal.csj.jp
… The first reaction produces a nonfluorescent monosulfonamide and the second slow process forms a fluorescent disulfamide. Their rate constants were obtained. Another bifonunctional …
Number of citations: 5 www.journal.csj.jp
AV Kletskov, DM Gil, A Frontera, VP Zaytsev… - Crystals, 2020 - mdpi.com
… As it was mentioned above, the main objects of this work, N,N′-disulfamide substituted triazinanes 1–4, were prepared according to the method described in our preliminary …
Number of citations: 6 www.mdpi.com
XL Ma, JX Huang, WG Duan, QJ Mo, GS Lin, B Cen… - Chinese Journal of …, 2012
Number of citations: 4

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